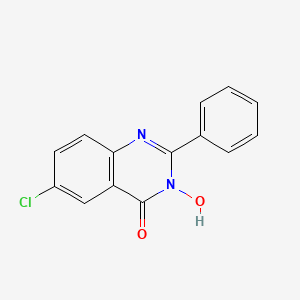
6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, also known as CPHPQ, is a quinazolinone compound that has a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 262.61 g/mol. CPHPQ is a versatile compound that has been used in the synthesis of a variety of compounds, as well as in studies of its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Antibacterial Properties
- A study on the synthesis of 6-bromo-3-hydroxy-2-methyl-4(3H)-quinazolinone, a related compound to 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, demonstrated its potential for creating antibacterial agents. The compound showed significant efficiency in antibacterial affinities, highlighting the relevance of this class of compounds in medicinal chemistry for combating bacterial infections (Badr, El-Sherief, & Mahmoud, 1980).
Chemical Sensors and Fluorescence Probes
- Quinazolinone derivatives, like 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone, have been utilized in developing sensitive optochemical sensors. These compounds can detect iron ions in pharmaceutical preparations, demonstrating their potential as chemical sensors in various scientific and industrial applications (Zhang et al., 2007).
- Another study showcased the use of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone in creating fluorescent materials for sensing metal ions like Zn(2+) and Cd(2+), highlighting their application in environmental monitoring and analytical chemistry (Anthony, 2012).
Antioxidant and Anticancer Activities
- Research on 2-substituted quinazolin-4(3H)-ones, closely related to the target compound, revealed significant antioxidant properties. These findings are crucial for the development of new antioxidant agents in therapeutic and nutraceutical applications (Mravljak, Slavec, Hrast, & Sova, 2021).
- A study on 3-phenyl-4(3H)-quinazolinone derivatives showed notable cytotoxicity against cancer cell lines, suggesting the potential of such compounds, including 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, in developing anticancer medications (Gürsoy & Karalı, 2003).
Catalysis and Material Science
- Quinazolinones have been utilized in the development of efficient catalysts for the synthesis of various organic compounds, indicating their application in green chemistry and industrial catalysis (Dadgar & Kalkhorani, 2015).
Textile and Colorimetric Applications
- Novel quinazolinone-based reactive dyes have been synthesized for application in the textile industry, demonstrating the utility of these compounds in fabric dyeing and colorimetric studies (Patel & Patel, 2011; Patel & Patel, 2012).
Propriétés
IUPAC Name |
6-chloro-3-hydroxy-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMMLCAGQVHQQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
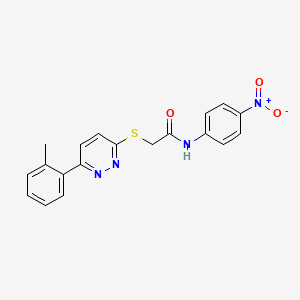
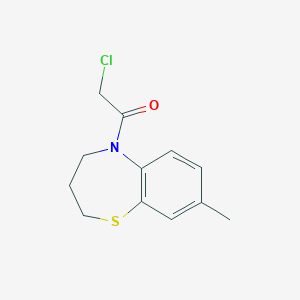
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
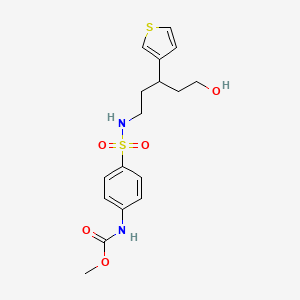
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)
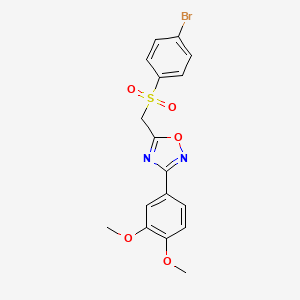
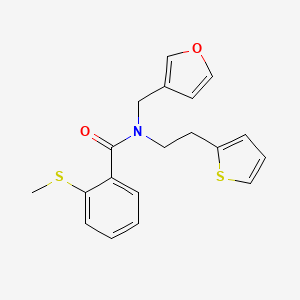
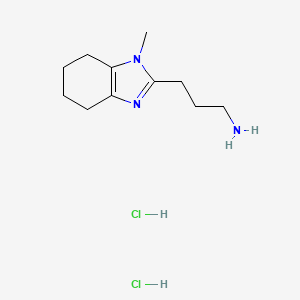
![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)



![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)